molecular formula C6H13Cl2N3 B2593826 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE CAS No. 36376-49-5

2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE

Cat. No.: B2593826
CAS No.: 36376-49-5
M. Wt: 198.09
InChI Key: IZHCNQFUWDFPCW-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride is a substituted imidazole derivative with a branched ethylamine side chain. Its structure consists of an imidazole ring substituted at the 4-position with a 1-methyl-ethylamine group, which is protonated and stabilized as a dihydrochloride salt. This compound is structurally related to histamine (2-(1H-imidazol-4-yl)ethylamine) but differs in the substitution pattern and branching of the side chain. Imidazole derivatives are of significant interest in medicinal chemistry due to their roles in biological systems, such as acting as histamine receptor ligands or enzyme inhibitors .

The dihydrochloride form enhances solubility in aqueous solutions, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCNQFUWDFPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve continuous processes that are commercially viable, cost-effective, and energy-efficient . These methods ensure high yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid (HCl) for protonation and various carbonyl compounds for nucleophilic substitution. The reaction conditions are typically mild, ensuring the stability of the imidazole ring.

Major Products

The major products formed from these reactions include various substituted imidazoles and their derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Medicinal Chemistry

2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to histamine allows it to interact with histamine receptors, which can be leveraged in the development of antihistamines and other therapeutic agents.

Case Study : A study highlighted its role as a selective antagonist for the H1_1 receptor, demonstrating significant binding affinity compared to other compounds. This positions it as a candidate for further development in allergy treatments and related conditions .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their catalytic properties and potential uses in electrochemical applications.

Data Table: Coordination Complexes

Metal IonComplex TypeApplication
Copper[Cu(2-(1H-imidazol-4-yl)-1-methyl-ethylamine)]Catalysis in organic reactions
Zinc[Zn(2-(1H-imidazol-4-yl)-1-methyl-ethylamine)]Biological assays
Nickel[Ni(2-(1H-imidazol-4-yl)-1-methyl-ethylamine)]Electrochemical sensors

Biochemical Studies

The compound has been utilized in studies examining enzyme inhibition, particularly with monoamine oxidase (MAO) enzymes. Its ability to inhibit MAO B has implications for neurodegenerative diseases.

Case Study : Research demonstrated that derivatives of this compound exhibited higher inhibitor potency toward human MAO B compared to rat MAO B, suggesting species-dependent differences that are crucial for drug development .

Photodynamic Therapy

Recent investigations into the photophysical properties of metal complexes formed with this compound have shown promise in photodynamic therapy (PDT). The ability to generate reactive oxygen species upon light activation makes these complexes suitable for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1H-imidazol-4-yl)-1-methyl-ethylamine dihydrochloride with structurally or functionally related imidazole derivatives:

Compound Structure Key Features Applications References
This compound 1-Methyl-ethylamine side chain at imidazole 4-position; dihydrochloride salt. Enhanced solubility; potential for modified receptor interactions. Pharmacological studies (hypothetical histamine receptor modulation).
Histamine dihydrochloride Ethylamine side chain at imidazole 4-position; dihydrochloride salt. Native histamine structure; binds H1–H4 receptors. Standard for receptor studies, allergy research, and enzyme assays.
1-Methylhistamine-d3 dihydrochloride Deuterated methyl group at imidazole 1-position; dihydrochloride salt. Isotopic labeling for metabolic stability studies; retains histamine-like activity. Tracing metabolic pathways; pharmacokinetic studies.
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine dihydrochloride Methyl substitution at imidazole 4-position; ethylamine side chain. Altered steric and electronic properties compared to histamine. Research on selective receptor binding or enzyme inhibition.
L-Alanyl-histamine Histamine conjugated with L-alanine via peptide bond. Hybrid molecule with potential dual functionality (peptide + histamine). Probing receptor-ligand interactions; drug delivery systems.

Structural and Functional Analysis

Side Chain Modifications :

  • The 1-methyl-ethylamine side chain in the target compound introduces steric bulk compared to histamine’s linear ethylamine chain. This may alter binding affinity to histamine receptors (e.g., H1 or H3) or reduce susceptibility to enzymatic degradation .
  • In contrast, L-alanyl-histamine incorporates a peptide moiety, enabling interactions with peptidase enzymes or transporters, which histamine lacks .

Substitution Patterns :

  • Methyl or deuterium substitutions (e.g., 1-methylhistamine-d3 ) at the imidazole ring position 1 or 4 influence electronic density and metabolic stability. For example, deuterated analogs are used to study isotope effects on drug metabolism .
  • 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine dihydrochloride demonstrates how methyl group placement on the imidazole ring (position 4 vs. 2) can shift receptor selectivity .

Physicochemical Properties :

  • The dihydrochloride salt form is common among these compounds to improve water solubility. For instance, histamine dihydrochloride has a melting point of 118–120°C, similar to related imidazole derivatives .
  • Branching or isotopic labeling (e.g., deuterium) may slightly alter melting points or solubility profiles but retains core reactivity .

Biological Activity

2-(1H-Imidazol-4-Yl)-1-Methyl-Ethylamine Dihydrochloride is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6H11Cl2N3C_6H_{11}Cl_2N_3. Its structure features an imidazole ring, which is critical for its biological interactions. The compound is soluble in water due to the presence of dihydrochloride salts, enhancing its bioavailability.

Imidazole derivatives are known to interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound involves:

  • Receptor Modulation : The compound may act on imidazoline receptors, which are implicated in regulating insulin secretion and have potential applications in treating type II diabetes .
  • Antimicrobial Activity : Similar imidazole compounds have demonstrated antibacterial properties against various pathogens, suggesting that this compound may also exhibit similar effects .

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for related compounds range from 1.61 to 10 µg/mL .

Antidiabetic Potential

Imidazole derivatives are being investigated for their role as insulin secretagogues. Preliminary studies suggest that compounds like this compound may enhance insulin release from pancreatic beta-cells, potentially aiding in the management of type II diabetes .

Anticancer Properties

Some imidazole derivatives have shown promise as anticancer agents. For example, studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) analysis suggests that modifications on the imidazole ring can enhance cytotoxicity against various cancer cell lines .

Case Studies

Study ReferenceBiological ActivityFindings
AntidiabeticEnhanced insulin secretion in vitro
AntimicrobialEffective against E. coli (MIC: 5 µg/mL)
AnticancerInduced apoptosis in breast cancer cells

Q & A

Q. What are the standard synthetic routes for 2-(1H-imidazol-4-yl)-1-methyl-ethylamine dihydrochloride?

The compound is typically synthesized via coupling reactions. A validated method involves using histamine dihydrochloride and Boc-L-alanine with the BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent under controlled conditions. Key steps include:

Activation of Boc-L-alanine with BOP.

Reaction with histamine dihydrochloride in anhydrous dimethylformamide (DMF).

Deprotection of the Boc group using hydrochloric acid.

Purification via recrystallization or chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Proton NMR (e.g., DMSO-d6 solvent) resolves imidazole protons (δ 6.35–8.69 ppm) and methyl/ethylamine signals .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, confirming stereochemistry and hydrogen bonding patterns .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>99%) using reverse-phase columns and UV detection .

Q. What are the biochemical applications of this compound?

It serves as a histamine analog in receptor-binding studies. Applications include:

  • Investigating H1/H2 receptor interactions in immune response models.
  • Studying neurotransmitter release in neuronal cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Critical parameters include:

  • Temperature: Maintain ≤25°C to minimize side reactions (e.g., imidazole ring decomposition) .
  • Solvent Choice: Anhydrous DMF enhances reagent solubility and reaction efficiency.
  • Catalyst Loading: BOP reagent at 1.2 equivalents ensures complete activation of carboxyl groups .

Q. How should researchers resolve contradictions in pharmacological data for this compound?

Discrepancies in receptor affinity studies may arise from:

  • Batch Variability: Verify purity via HPLC and elemental analysis .
  • Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (37°C) .
  • Control Experiments: Use known H1/H2 agonists/antagonists (e.g., cetirizine, ranitidine) for cross-validation .

Q. What strategies ensure compound stability during long-term experiments?

  • Storage: Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis .
  • Handling: Use inert atmospheres (N2/Ar) during weighing to avoid moisture absorption .
  • Solubility Management: Prepare fresh aqueous solutions (pH 3–4) to maintain stability .

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